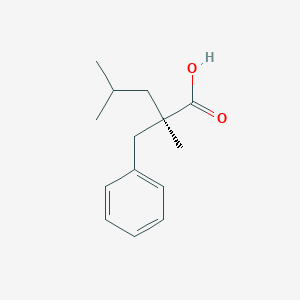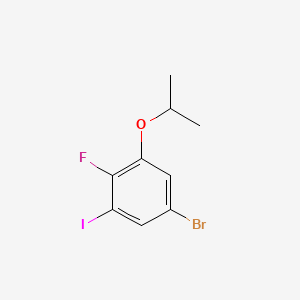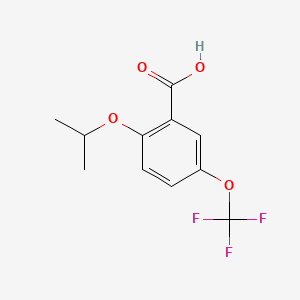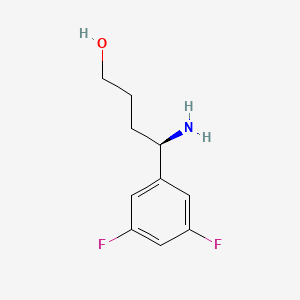
3,5-Dichloro-4-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and iodine atoms at the 3, 5, and 4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-iodobenzaldehyde typically involves the iodination of 3,5-dichlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at a specific temperature to ensure the selective iodination at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of compounds like 3,5-dichloro-4-azidobenzaldehyde.
Oxidation: Formation of 3,5-dichloro-4-iodobenzoic acid.
Reduction: Formation of 3,5-dichloro-4-iodobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-iodobenzaldehyde is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-iodobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzaldehyde: Lacks the chlorine atoms, affecting its overall reactivity and applications.
3,5-Dichloro-4-fluorobenzaldehyde: Substitution of iodine with fluorine alters its chemical properties and reactivity.
Uniqueness
3,5-Dichloro-4-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C7H3Cl2IO |
|---|---|
Molekulargewicht |
300.90 g/mol |
IUPAC-Name |
3,5-dichloro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H |
InChI-Schlüssel |
AOKZFBTVLMJVQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)


![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)



